N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester is a synthetic compound used primarily in organic chemistry and biochemistry. It is a derivative of asparagine, an amino acid, and is often utilized in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester typically involves the protection of the amino and carboxyl groups of asparagine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The carboxyl group is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst. The methyl and methoxy groups are introduced through methylation reactions using methyl iodide and sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tert-butyl ester groups under acidic conditions.
Substitution Reactions: Replacement of the methoxy group with other functional groups using nucleophilic substitution.
Hydrolysis: Cleavage of ester bonds under acidic or basic conditions to yield the free acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for Boc removal; hydrochloric acid in organic solvents for ester cleavage.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Hydrolysis: Aqueous solutions of strong acids or bases.
Major Products
Deprotection: Free asparagine derivatives.
Substitution: Various substituted asparagine derivatives.
Hydrolysis: Free asparagine and tert-butyl alcohol.
Scientific Research Applications
N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the stepwise synthesis of peptides.
Drug Development: Its derivatives are explored for potential therapeutic applications.
Biochemical Studies: Used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptide. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection.
Comparison with Similar Compounds
Similar Compounds
N-alpha-t-Butyloxycarbonyl-L-asparagine: Similar in structure but lacks the methyl and methoxy groups.
N-alpha-t-Butyloxycarbonyl-N-methyl-L-asparagine: Similar but lacks the methoxy group.
Uniqueness
N-alpha-t-Butyloxycarbonyl-N-beta-methyl-N-beta-methoxy-L-aspargine alpha-t-butyl ester is unique due to the presence of both methyl and methoxy groups, which provide additional steric hindrance and electronic effects. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl (2S)-4-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)10(9-11(18)17(7)21-8)16-13(20)23-15(4,5)6/h10H,9H2,1-8H3,(H,16,20)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFMHBQALWDJNI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.